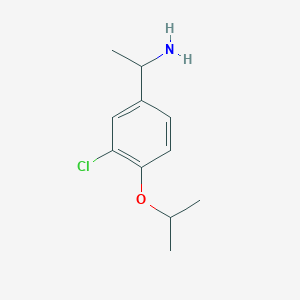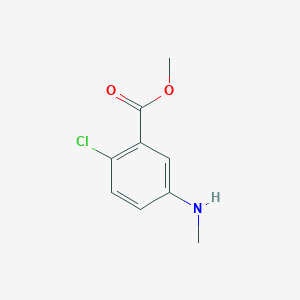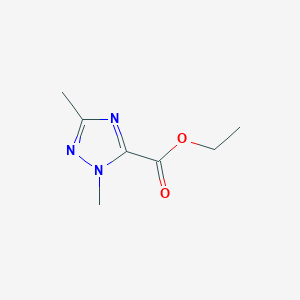
ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Triazole is another important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For triazoles, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . For triazoles, there are different synthetic methods from various nitrogen sources .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis and Characterization
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate has been involved in the synthesis of various compounds. A notable example is the synthesis of 5,7-dimethyl-1,2,4-triazolopyrimidine-2-carboxylic acid ethyl ester from 5-amino-1H-1,2,4-triazole-3-carboxylic acid through cyclization and esterification (Zhou Xin, 2008). Another example includes the formation of ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, which exhibits unique molecular structure stabilized by intramolecular hydrogen bonding (A. Dolzhenko et al., 2010).
Organic Synthesis
This compound is a significant building block in organic synthesis. For instance, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides and ethyl carbethoxyformimidate demonstrates its role as an important intermediate (D. Khomenko et al., 2016).
Heterocyclic Chemistry
In heterocyclic chemistry, this compound is used in reactions to create various heterocyclic compounds. For example, it is involved in reactions with sodium azide to form triazoles and triazolines, demonstrating its versatility in creating diverse chemical structures (R. Prager & P. Razzino, 1994).
Medicinal Chemistry
While specific applications in medicinal chemistry are limited due to the exclusion of drug use and dosage, the compound's structural features are vital in synthesizing compounds with potential pharmacological properties. An example is its role in synthesizing triazole derivatives, which have shown promising pharmacological activities (R. Shelton, 1981).
Advanced Synthesis Techniques
This compound is used in advanced synthesis techniques like the recyclization method for synthesizing ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, showing its utility in modern, efficient synthesis approaches (V. Matiychuk et al., 2011).
Mechanism of Action
Target of Action
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate is a derivative of the indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives, to which this compound is related, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s low molecular weight and high hydrophilicity suggest that it could be well-absorbed and distributed in the body .
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound could have similar effects .
Action Environment
The use of diphenyl ether as the solvent improved the outcome of the cyclization reaction of the key intermediate , suggesting that the compound’s action could be influenced by the chemical environment.
Biochemical Analysis
Biochemical Properties
Ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives have been shown to exhibit antibacterial activity by inhibiting the growth of certain bacterial strains . The interaction of this compound with bacterial enzymes can lead to the disruption of essential metabolic pathways, ultimately resulting in bacterial cell death.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazole derivatives are known to bind to the active sites of enzymes, thereby inhibiting their activity . This binding can result in the disruption of essential biochemical pathways, ultimately affecting cellular function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that triazole derivatives can exhibit long-term effects on cellular function, including sustained changes in gene expression and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effectiveness in biochemical assays and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antibacterial or anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Triazole derivatives can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux by altering the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and overall bioavailability . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
properties
IUPAC Name |
ethyl 2,5-dimethyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)9-10(6)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYYMPFMOTUVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1343048-89-4 | |
| Record name | ethyl 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)

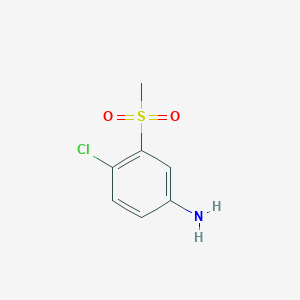
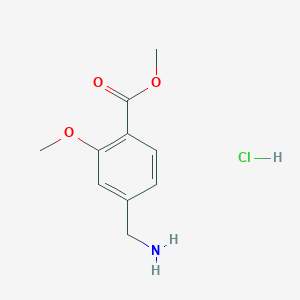
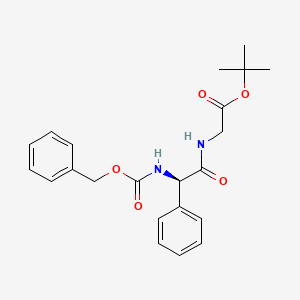

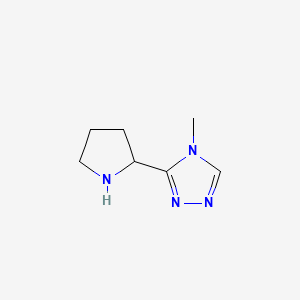
![1-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1428810.png)

![1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428812.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1428813.png)
